

# An In-Depth Technical Guide on the Chemical Properties of 5-Acetylsalicylic Acid

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## Compound of Interest

Compound Name: 5-Acetylsalicylic acid

Cat. No.: B080559

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## Abstract

**5-Acetylsalicylic acid**, a derivative of salicylic acid, is a compound of interest in pharmaceutical and chemical research.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, stability, and biological activity. Detailed experimental protocols for its synthesis, purification, and characterization are presented, accompanied by structured data tables and workflow visualizations to facilitate understanding and replication by researchers, scientists, and drug development professionals.

## Chemical and Physical Properties

**5-Acetylsalicylic acid** is a white to light yellow crystalline powder.<sup>[3][4]</sup> Its fundamental properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>8</sub> O <sub>4</sub>	[1][3][5]
Molecular Weight	180.16 g/mol	[1][5]
CAS Number	13110-96-8	[1][3]
Appearance	White to cream crystals or powder	[3][4]
Melting Point	214-216 °C	[3]
Boiling Point (Predicted)	413.0 ± 35.0 °C	[3]
Density (Predicted)	1.365 ± 0.06 g/cm <sup>3</sup>	[3]
pKa (Predicted)	2.62 ± 0.10	[3]
LogP	2.2	[5]

## Solubility

The solubility of **5-Acetylsalicylic acid** has been determined in various solvents. It is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 36 mg/mL (199.82 mM).[1]

Solvent	Solubility	Temperature	Source
DMSO	36 mg/mL (199.82 mM)	25 °C	[1]

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **5-Acetylsalicylic acid**.

## Mass Spectrometry

Mass spectrometry data reveals the mass-to-charge ratio of the molecule and its fragments.

Spectrum Type	Precursor Type	Precursor m/z	Source
MS2	[M+H] <sup>+</sup>	181.0495	[5]
MS2	[M-H] <sup>-</sup>	179.035	[5]

## Stability and Reactivity

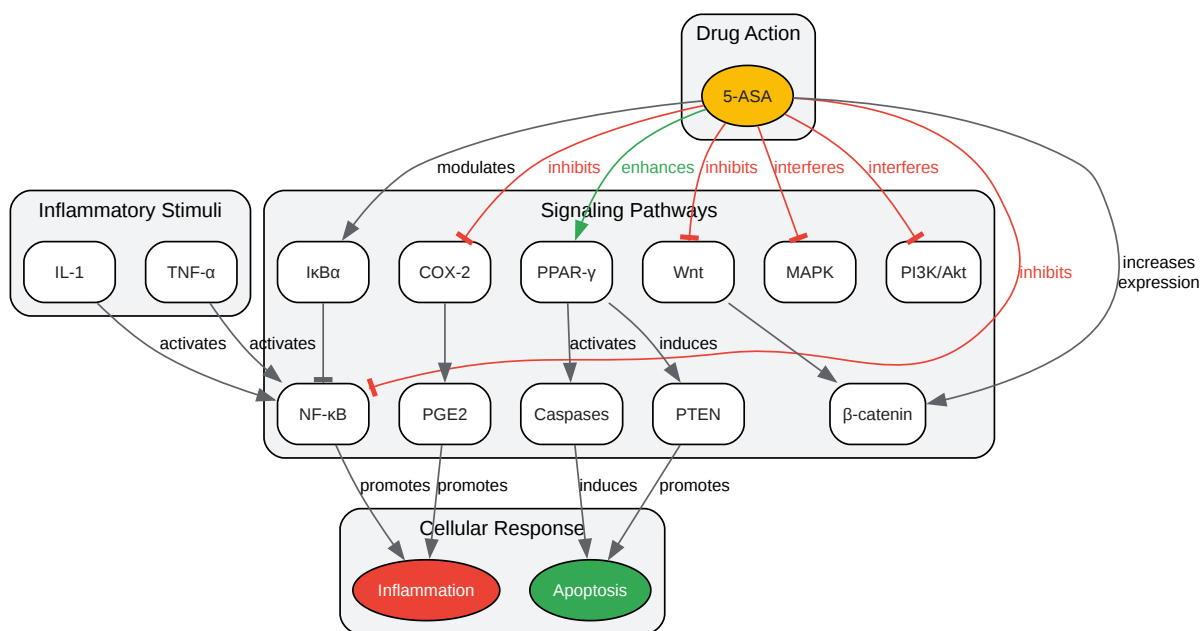
**5-Acetylsalicylic acid** is sensitive to moisture and can hydrolyze.[3] It should be stored in a dry environment, typically at 2-8°C.[3] The compound is incompatible with strong oxidizing agents, strong bases, and strong acids.[6]

## Biological Activity and Signaling Pathways

**5-Acetylsalicylic acid** is recognized as a nonsteroidal anti-inflammatory drug (NSAID).[1] It is an active metabolite of sulfasalazine and exhibits anti-inflammatory effects, making it relevant for the study of inflammatory bowel disease (IBD).[2]

The compound has been shown to modulate several key signaling pathways:

- **COX-2/PGE2 Pathway:** It downregulates the inducible cyclooxygenase/prostaglandin E2 (COX-2/PGE2) signaling in inflammatory cells.[1]
- **NF-κB Pathway:** It generally decreases the nuclear factor κB (NF-κB) activity induced by TNF-α by modulating the NF-κB inhibitor, IκBα.[1]
- **Wnt/β-catenin Pathway:** 5-ASA has been found to increase β-catenin expression and phosphorylation while reducing the expression of Wnt/β-catenin target genes.[1]
- **PPAR-γ Pathway:** It enhances the expression and activity of PPAR-γ and promotes its translocation to the nucleus, which is followed by the induction of the tumor suppressor gene PTEN and activation of caspases.[1]
- **MAPK and PI3K/Akt Pathways:** The compound also interferes with the mitogen-activated protein kinase (MAPK) and phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K)/Akt pathways.[1]



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Signaling pathways modulated by **5-Acetylsalicylic acid (5-ASA)**.

## Experimental Protocols

### Synthesis of 5-Acetylsalicylic Acid

**5-Acetylsalicylic acid** can be synthesized via Fries rearrangement of aspirin (2-acetoxybenzoic acid).[7]

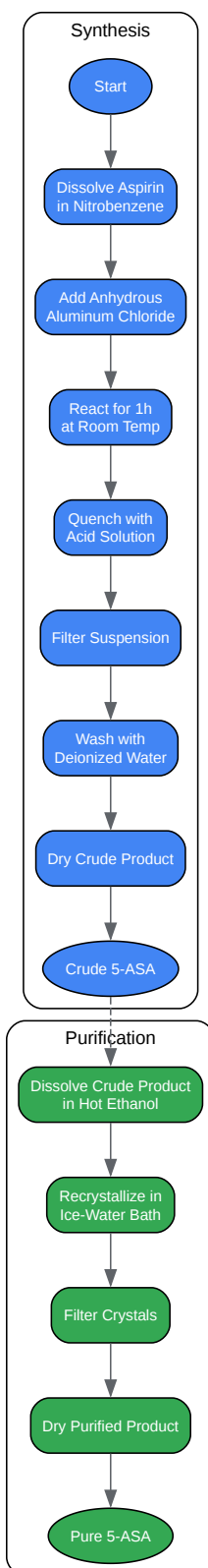
Materials:

- 2-Acetoxybenzoic acid (Aspirin)
- Anhydrous aluminum chloride

- Nitrobenzene (solvent)
- Acid solution (e.g., dilute HCl)
- Deionized water

Procedure:

- In a reaction vessel, dissolve 1 mole of 2-acetoxybenzoic acid in nitrobenzene.
- Slowly add 3.3 moles of anhydrous aluminum chloride to the solution while stirring. Maintain the temperature at room temperature.
- Allow the reaction to proceed for 1 hour at room temperature.<sup>[7]</sup>
- After 1 hour, slowly add an acid solution to the reaction mixture to quench the reaction and precipitate the product.
- Continue stirring until no new solids are formed.
- Filter the resulting suspension to collect the crude **5-Acetylsalicylic acid**.
- Wash the filter cake with deionized water.
- Dry the crude product.



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Workflow for the synthesis and purification of **5-Acetylsalicylic acid**.

## Purification by Recrystallization

Materials:

- Crude **5-Acetylsalicylic acid**
- Ethanol
- Deionized water
- Ice-water bath

Procedure:

- Add the crude product to a minimal amount of hot ethanol and stir until it is completely dissolved.[\[8\]](#)
- Place the solution in an ice-water bath to induce recrystallization.[\[8\]](#)
- Once crystals have formed, filter the solution to collect the purified **5-Acetylsalicylic acid**.
- Wash the crystals with cold deionized water.
- Dry the purified product.

## Characterization by Aqueous Acid-Base Titration

The purity of the synthesized **5-Acetylsalicylic acid** can be determined by titration.[\[4\]](#)

Materials:

- Synthesized **5-Acetylsalicylic acid**
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Phenolphthalein indicator
- Deionized water

- Buret, flask, and other standard titration equipment

Procedure:

- Accurately weigh a sample of the synthesized **5-Acetylsalicylic acid** and dissolve it in a known volume of deionized water.
- Add a few drops of phenolphthalein indicator to the solution.
- Titrate the solution with the standardized NaOH solution until a persistent pink color is observed.
- Record the volume of NaOH solution used.
- Calculate the purity of the **5-Acetylsalicylic acid** based on the stoichiometry of the reaction.

## Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

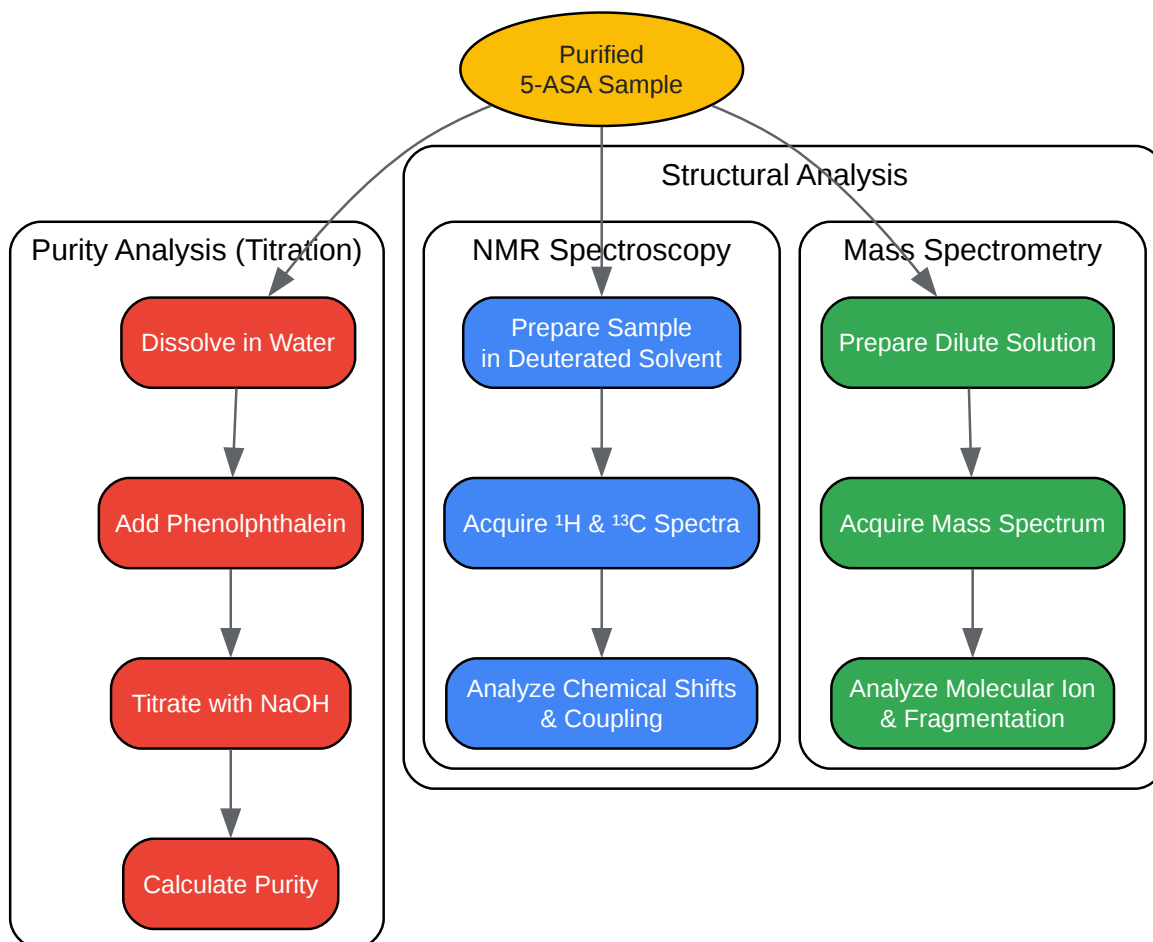
- Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in an NMR tube.<sup>[9]</sup> For <sup>13</sup>C NMR, a higher concentration (50-100 mg) is typically used.<sup>[9]</sup>
- Data Acquisition: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a suitable NMR spectrometer.
- Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of **5-Acetylsalicylic acid**.

Mass Spectrometry (MS):

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent.<sup>[9]</sup>
- Data Acquisition: Analyze the sample using a mass spectrometer with an appropriate ionization technique (e.g., ESI). Scan a mass range that includes the expected molecular weight (180.16 g/mol).<sup>[9]</sup>



- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.



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Workflow for the analytical characterization of **5-Acetylsalicylic acid**.

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